Product packaging for (3,4-Dihydroxyphenyl)methanesulfonic acid(Cat. No.:CAS No. 79427-89-7)

(3,4-Dihydroxyphenyl)methanesulfonic acid

Cat. No.: B13148268
CAS No.: 79427-89-7
M. Wt: 204.20 g/mol
InChI Key: ONTYUVGQYZATHC-UHFFFAOYSA-N
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Description

(3,4-Dihydroxyphenyl)methanesulfonic acid is a chemical compound of significant interest in specialized research applications, particularly due to its unique combination of a redox-active catechol group and a highly soluble mesylate anion. The catechol (3,4-dihydroxyphenyl) moiety is widely recognized in biochemical research for its potent antioxidant and free radical scavenging capabilities . Structurally similar molecules like 3,4-dihydroxyphenylacetic acid (DOPAC) are critical metabolites of neurotransmitters and are studied for their potential to protect against cellular oxidative stress and modulate insulin secretion . The methanesulfonic acid (MSA) group offers distinct advantages as a green chemistry alternative to mineral acids. MSA is a strong, non-oxidizing acid that forms highly soluble salts with a wide range of metal cations and organic compounds . This high solubility, combined with the electrochemical stability of the mesylate anion, makes MSA and its derivatives valuable in electrochemical applications such as electrolyte systems for redox flow batteries and the electrodeposition of metals . The integration of these two functional groups in a single molecule positions this compound as a promising reagent for cross-disciplinary research. Potential areas of investigation include the development of novel water-soluble antioxidants, the synthesis of metal-chelating agents, and the creation of advanced materials for energy storage and conversion technologies. Researchers can leverage the compound's structure to explore new pathways in organic synthesis, where it can serve as a building block for more complex molecules or as a catalyst in specific chemical reactions. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a drug, and it must not be incorporated into products for personal consumption or household use. Researchers should handle this material with appropriate care and conduct their own experiments to determine its suitability for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O5S B13148268 (3,4-Dihydroxyphenyl)methanesulfonic acid CAS No. 79427-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79427-89-7

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

(3,4-dihydroxyphenyl)methanesulfonic acid

InChI

InChI=1S/C7H8O5S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3,8-9H,4H2,(H,10,11,12)

InChI Key

ONTYUVGQYZATHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,4 Dihydroxyphenyl Methanesulfonic Acid

Precursor Selection and Retrosynthetic Analysis for the (3,4-Dihydroxyphenyl) Moiety

A logical retrosynthetic analysis for (3,4-Dihydroxyphenyl)methanesulfonic acid begins with the disconnection of the C-S bond of the methanesulfonic acid group from the aromatic ring. This leads to a (3,4-dihydroxyphenyl) cation or an equivalent electrophilic species and a methanesulfonate (B1217627) anion. In the forward sense, this suggests an electrophilic substitution reaction on a catechol-type precursor.

The primary precursor for the (3,4-dihydroxyphenyl) moiety, also known as the catechol moiety, is often catechol (1,2-dihydroxybenzene) itself. However, the high reactivity and susceptibility to oxidation of the catechol hydroxyl groups necessitate the use of protected derivatives. Common protecting groups for catechols include methylene (B1212753) acetals (as in 1,3-benzodioxole), isopropylidene acetals, or silyl (B83357) ethers.

An alternative and often more practical approach involves starting with a precursor that already contains substituents that can be readily converted to hydroxyl groups in a later step. Precursors such as veratrole (1,2-dimethoxybenzene) or guaiacol (B22219) (2-methoxyphenol) are frequently employed. The methoxy (B1213986) groups are stable under many reaction conditions and can be deprotected to hydroxyl groups, for instance, by using boron tribromide (BBr3). researchgate.net

Table 1: Common Precursors for the (3,4-Dihydroxyphenyl) Moiety

Precursor NameChemical StructureKey Features
CatecholC6H4(OH)2Direct precursor, but highly reactive and prone to oxidation.
1,3-BenzodioxoleC7H6O2Protected catechol, stable to many reagents.
VeratroleC6H4(OCH3)2Methoxy groups are good protecting groups, deprotected in a later step.
GuaiacolC7H8O2A mono-protected catechol, allowing for selective functionalization.

Strategies for the Introduction of the Methanesulfonic Acid Group

The introduction of a sulfonic acid group onto an aromatic ring is typically achieved through sulfonation. For a methanesulfonic acid group, a direct "methanesulfonation" is not a standard named reaction. Instead, the synthesis is generally approached in a two-step manner: introduction of a sulfur-containing functional group, followed by its conversion to the sulfonic acid.

One common strategy is chlorosulfonation followed by reduction and methylation, or alternatively, the introduction of a sulfonyl chloride group which can then be manipulated. However, a more direct approach for introducing a methylsulfonyl group is the use of methanesulfonyl chloride in a Friedel-Crafts-type reaction. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3).

Another potential route is the reaction of the aromatic precursor with methanesulfonic anhydride (B1165640) in the presence of a strong acid catalyst. Methanesulfonic acid itself is a strong acid and can act as a catalyst in various organic reactions, including esterification and alkylation. orientjchem.orgatamanchemicals.com

For catechol-type precursors, the high electron density of the ring makes it susceptible to electrophilic substitution. The directing effects of the hydroxyl or protected hydroxyl groups will favor substitution at the positions ortho and para to them. In the case of a 1,2-disubstituted ring, the incoming electrophile will be directed to the 4-position.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial to maximize the yield of the desired product and to control regioselectivity, especially when dealing with highly activated aromatic rings like catechol derivatives.

Key parameters to optimize include:

Temperature: Sulfonation reactions are often temperature-dependent. Higher temperatures can lead to the formation of undesired byproducts or polysubstitution. mdpi.com

Catalyst: The choice and amount of catalyst (e.g., Lewis acids for Friedel-Crafts reactions) can significantly influence the reaction rate and selectivity.

Solvent: The solvent can affect the solubility of reactants and the stability of intermediates. For sulfonation, solvents like dichloromethane (B109758) or nitrobenzene (B124822) are sometimes used.

Reaction Time: Monitoring the reaction progress is essential to stop it at the optimal point to prevent over-reaction or decomposition.

A study on a water-assisted carbon-sulfur bond formation for (arylsulfonyl)catechols highlighted the critical role of the solvent system. researchgate.net For instance, adjusting the ratio of acetonitrile (B52724) to water in the reaction mixture significantly impacted the yield of the desired dihydroxy derivative. researchgate.net

Table 2: Hypothetical Optimization of Methanesulfonylation of a Protected Catechol

EntryCatalystSolventTemperature (°C)Yield of (3,4-di-O-protected-phenyl)methane sulfone (%)
1AlCl3 (1.1 eq)Dichloromethane0 to rt65
2AlCl3 (1.1 eq)Nitrobenzene0 to rt72
3Fe(OTf)3 (0.1 eq)Dichloromethanert55
4AlCl3 (1.1 eq)Dichloromethane-20 to 075

This interactive table illustrates how systematic variation of reaction parameters could be used to optimize the synthesis.

Development of Novel Synthetic Pathways for this compound

The development of novel synthetic pathways often focuses on improving efficiency, reducing the number of steps, and employing more environmentally friendly reagents.

One potential novel approach could involve a domino Knoevenagel-Michael reaction, which has been utilized for the synthesis of other complex molecules. mdpi.com While not directly applicable to sulfonation, the principle of designing a multi-reaction sequence in one pot could be adapted.

Another area of development is the use of microchannel reactors for sulfonation reactions. These reactors can offer better control over reaction parameters, leading to improved mass transfer efficiency and reduced byproduct formation. mdpi.com This technology has been successfully applied to the gas-liquid sulfonation of α-olefins and could potentially be adapted for the synthesis of aromatic sulfonic acids. mdpi.com

Furthermore, the use of methanesulfonic acid as a green catalyst in organic synthesis is a growing area of interest. orientjchem.org Research into its use not just as a reagent but also as a recyclable catalyst could lead to more sustainable synthetic routes.

Scale-Up Considerations in the Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed.

Heat Management: Sulfonation reactions are often highly exothermic. mdpi.com Effective heat management is critical on a large scale to prevent runaway reactions and ensure product quality.

Reagent Handling: The handling of corrosive and hazardous reagents such as strong acids and Lewis acids requires specialized equipment and safety protocols.

Product Isolation and Purification: Developing an efficient and scalable method for isolating and purifying the final product is essential. This may involve crystallization, chromatography, or other techniques.

Waste Management: The process will generate waste streams that need to be managed in an environmentally responsible manner. The use of recyclable catalysts and solvents can help to minimize waste.

The choice of synthetic route will have a significant impact on the ease of scale-up. A route that uses less hazardous reagents, has fewer steps, and generates less waste will be more amenable to large-scale production.

Structural Elucidation and Advanced Spectroscopic Characterization of 3,4 Dihydroxyphenyl Methanesulfonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For (3,4-Dihydroxyphenyl)methanesulfonic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the hydroxyl protons. The three aromatic protons on the catechol ring would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, a result of their coupling with each other. Their chemical shifts would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing sulfonylmethyl group. The two protons of the methylene bridge would likely present as a singlet, given the absence of adjacent protons for coupling. The hydroxyl protons and the acidic proton of the sulfonic acid group are expected to be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts indicating the electronic effects of the substituents. The carbons bearing the hydroxyl groups would be shifted downfield. Additionally, a signal for the methylene carbon would be present. The chemical shifts in ¹³C NMR are less affected by solvent and concentration compared to the labile protons in ¹H NMR.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 7.0115 - 130
Methylene CH₂~4.0~55
Phenolic OH8.0 - 9.5 (variable)-
Sulfonic Acid OH10.0 - 12.0 (variable)-
Aromatic C-OH-140 - 150
Aromatic C-CH₂-130 - 140

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) would be suitable.

In positive-ion mode, the molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight. In negative-ion mode, the [M-H]⁻ peak would be prominent. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

The fragmentation pattern in MS/MS analysis would likely involve the cleavage of the C-S bond, leading to fragments corresponding to the methanesulfonic acid moiety and the 3,4-dihydroxybenzyl cation. Another characteristic fragmentation would be the loss of SO₃ from the parent ion. The fragmentation of compounds containing a 3,4-dihydroxyphenyl group is well-documented and can provide confirmatory evidence for this part of the structure. researchgate.net

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺221.02Molecular ion (positive mode)
[M-H]⁻219.01Molecular ion (negative mode)
[M-SO₃]⁺141.06Loss of sulfur trioxide
[C₇H₇O₂]⁺123.043,4-dihydroxybenzyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups and the sulfonic acid group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group are expected in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. The C-O stretching of the phenols would be observed around 1200-1300 cm⁻¹. The aromatic ring vibrations would give rise to several bands in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The S=O stretching vibrations would also be Raman active. Raman spectroscopy is often less sensitive to the broad O-H stretching bands, which can be an advantage in observing other nearby vibrations.

Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch (Phenol, Sulfonic Acid)3200-3600 (broad)Weak
Aromatic C-H Stretch3000-31003000-3100
S=O Asymmetric Stretch1350-14001350-1400
S=O Symmetric Stretch1150-12001150-1200
Aromatic C=C Stretch1450-16001450-1600 (strong)
C-O Stretch (Phenol)1200-1300Present
C-S Stretch650-800650-800

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods for this compound

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 3,4-dihydroxyphenyl (catechol) moiety is the primary chromophore in this compound. Catechol itself typically shows absorption maxima around 275-280 nm. researchgate.netsemanticscholar.org The presence of the sulfonylmethyl substituent on the aromatic ring is expected to cause a slight shift in the absorption maximum. The spectrum would be sensitive to the pH of the solution, as deprotonation of the phenolic hydroxyl groups would lead to a red shift (bathochromic shift) of the absorption bands.

Predicted UV-Vis Absorption Data for this compound

Solvent/pH Predicted λmax (nm) Transition
Neutral (e.g., Ethanol)~280π → π
Basic (e.g., NaOH aq.)>290π → π (phenoxide)

Chiroptical Methods: Since this compound is not chiral, it would not exhibit optical activity, and therefore techniques such as Circular Dichroism (CD) would not be applicable for its structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While no crystal structure for this compound has been reported, a hypothetical crystal structure would be expected to feature extensive hydrogen bonding. The hydroxyl groups of the catechol ring and the sulfonic acid group would act as both hydrogen bond donors and acceptors, likely forming a complex network of intermolecular hydrogen bonds. The crystal packing would also be influenced by π-π stacking interactions between the aromatic rings. The crystal structures of related aromatic sulfonic acids often exhibit such layered structures held together by strong hydrogen bonds. lookchem.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,4 Dihydroxyphenyl Methanesulfonic Acid

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group, being strongly acidic, is a key site for acid-base reactions and can be converted into various derivatives.

Acid-Base Equilibria and pKa Determination

The catechol hydroxyl groups are weakly acidic. For comparison, the pKa values for the hydroxyl groups of similar phenolic compounds, such as 3,4-dihydroxycinnamic acid and 3,4-dihydroxyphenylacetic acid, are in the range of 3.45 to 3.61 for the first dissociation. drugbank.comumaryland.edu It is therefore expected that the sulfonic acid proton will be the first to be lost in an acid-base reaction, followed by the phenolic protons at higher pH values.

Estimated pKa Values for (3,4-Dihydroxyphenyl)methanesulfonic acid Functional Groups

Functional GroupEstimated pKaBasis for Estimation
Sulfonic Acid (-SO₃H)~ -1.9Based on the pKa of methanesulfonic acid. nih.govorganicchemistrydata.orgkyoto-u.ac.jp
First Phenolic Hydroxyl (-OH)~ 3.5Based on the pKa of similar dihydroxyphenyl compounds. drugbank.comumaryland.edu
Second Phenolic Hydroxyl (-OH)> 8Generally higher than the first dissociation for catechols.

Derivatization to Esters, Amides, and Sulfonyl Halides of this compound

While specific examples for the derivatization of this compound are not prevalent in the literature, the general reactivity of aromatic sulfonic acids allows for the formation of several important derivatives.

Sulfonic Esters: The formation of sulfonic acid esters from free sulfonic acids can be achieved through reaction with alcohols in the presence of a suitable coupling agent or by reacting with an ester of a strong acid, such as dimethyl sulfate (B86663), in the presence of a base. google.com

Sulfonamides: Sulfonamides can be synthesized from sulfonic acids. A common route involves the conversion of the sulfonic acid to a sulfonyl halide, followed by reaction with an amine. nih.govprinceton.eduunimi.itresearchgate.net More direct methods are also being developed.

Sulfonyl Halides: Aromatic sulfonic acids can be converted to their corresponding sulfonyl halides (e.g., sulfonyl chlorides) by reaction with halogenating agents such as thionyl chloride or phosphorus pentachloride. These sulfonyl halides are valuable intermediates for the synthesis of sulfonamides and sulfonic esters.

Reactions of the Catechol Moiety

The catechol group is redox-active and can participate in metal chelation and electrophilic aromatic substitution reactions.

Redox Chemistry and Oxidation Pathways of the Dihydroxyphenyl Group

The catechol moiety of this compound is susceptible to oxidation. The oxidation of similar 3,4-dihydroxyphenyl compounds typically proceeds through a two-electron, two-proton process to form the corresponding ortho-quinone. nih.govmdpi.com This process can also involve a one-electron oxidation to a semiquinone radical intermediate. nih.gov

The redox potential of this process is influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing methanesulfonic acid group is expected to make the catechol moiety slightly more difficult to oxidize compared to unsubstituted catechol. The oxidation can be achieved using various chemical oxidizing agents or electrochemically. researchgate.netnih.govresearchgate.net The resulting ortho-quinone is a reactive electrophile that can participate in subsequent reactions.

Complexation with Metal Ions: Chelation Properties of this compound

The vicinal hydroxyl groups of the catechol moiety provide an excellent binding site for metal ions, making this compound a potential chelating agent. nih.govnouryon.comresearchgate.netmdpi.commdpi.com Catechols are known to form stable complexes with a wide range of metal ions, including iron (Fe³⁺), copper (Cu²⁺), and others.

The formation of these complexes is typically pH-dependent, with deprotonation of the hydroxyl groups being necessary for chelation. The sulfonic acid group, being deprotonated at most relevant pH values, can contribute to the water solubility of the resulting metal complexes. The stability of these chelates depends on the metal ion and the specific coordination environment.

Electrophilic Aromatic Substitution Reactions on the Dihydroxyphenyl Ring

The dihydroxyphenyl ring in this compound is activated towards electrophilic aromatic substitution by the two electron-donating hydroxyl groups. These groups are ortho, para-directing. aakash.ac.in Conversely, the sulfonic acid group is a deactivating, meta-directing group. numberanalytics.comwikipedia.orgmasterorganicchemistry.com

Etherification and Esterification of Hydroxyl Groups

The presence of two phenolic hydroxyl groups on the catechol moiety of this compound allows for characteristic reactions such as etherification and esterification. These reactions are fundamental in modifying the compound's polarity, solubility, and biological activity.

Etherification: The conversion of the hydroxyl groups to ethers can be accomplished through several synthetic methods, most notably the Williamson ether synthesis. libretexts.org This reaction involves the deprotonation of the phenolic hydroxyl groups by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide via an SN2 mechanism to form the corresponding ether. libretexts.org Given the two hydroxyl groups, the reaction can yield mono-etherified, di-etherified, or a mixture of products, depending on the stoichiometry of the reagents. For unsymmetrical ethers, the synthesis strategy involves the reaction between the more hindered alkoxide and the less hindered alkyl halide to minimize side reactions like E2 elimination. libretexts.org Alternative methods include using silver(I) oxide as a mild base or reacting with aryl mesylates. libretexts.orgresearchgate.net

Esterification: The phenolic hydroxyl groups of this compound can be converted to esters, typically by reaction with carboxylic acid derivatives. While the direct acid-catalyzed Fischer esterification is generally inefficient for phenols, more effective methods involve the use of acid chlorides or acid anhydrides in the presence of a base like pyridine. Another common method is Steglich esterification, which uses coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the phenol (B47542) and a carboxylic acid at room temperature. nih.gov These methods allow for the formation of a wide range of ester derivatives.

The table below summarizes potential reactions for the modification of the hydroxyl groups.

Reaction TypeReagentsPotential Product(s)Typical Conditions
Etherification 1. NaH2. CH₃I3-Hydroxy-4-methoxyphenyl)methanesulfonic acid or 3,4-Dimethoxyphenyl)methanesulfonic acidSN2 reaction, anhydrous solvent
Esterification Acetic anhydride (B1165640), Pyridine3-Hydroxy-4-(acetyloxy)phenyl)methanesulfonic acid or 4-Hydroxy-3-(acetyloxy)phenyl)methanesulfonic acid or 3,4-Bis(acetyloxy)phenyl)methanesulfonic acidBase-catalyzed acylation
Esterification Benzoic acid, DCC, DMAPEster derivatives with benzoate (B1203000) group(s)Steglich esterification, room temperature

This table presents hypothetical reaction outcomes based on the known reactivity of catechol moieties.

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is intrinsically linked to its catechol structure, which is susceptible to degradation under specific environmental conditions, including changes in pH, temperature, and exposure to light or oxidizing agents.

Influence of pH: The stability of catechol-containing compounds is highly dependent on pH. In acidic conditions (pH < 6), the compound is expected to be relatively stable. However, as the pH becomes neutral and increasingly alkaline, the catechol moiety is readily deprotonated, making it highly susceptible to oxidation. nih.govthescipub.com This base-catalyzed degradation is a common characteristic of catechols. researchgate.net

Oxidative Degradation: The primary pathway for the degradation of this compound is the oxidation of the 3,4-dihydroxy-phenyl group. In the presence of oxygen or other oxidizing agents (e.g., tyrosinase, metal ions like Cu(II)), the catechol moiety is oxidized to a highly reactive ortho-quinone intermediate. nih.govmdpi.comnih.govresearchgate.net This transformation is analogous to the metabolic oxidation of other endogenous catechols like 3,4-dihydroxyphenylacetic acid (DOPAC) and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govhmdb.ca The resulting o-quinone is an electrophile that can undergo various subsequent reactions, including intramolecular cyclization, rearrangement, or polymerization, leading to the formation of complex, often colored, degradation products. mdpi.com At physiological pH (7.4), the oxidation can lead to the formation of a tautomeric quinone-methide, which can further react to yield various breakdown products. nih.govresearchgate.net

Thermal Degradation: High temperatures can induce the thermal decomposition of the molecule. Aromatic sulfonic acids are known to be thermally labile, with decomposition often occurring in the temperature range of 200–400°C. researchgate.net The primary thermal degradation event would likely involve the cleavage of the carbon-sulfur (C-S) bond of the methanesulfonic acid group. researchgate.net At higher temperatures, further degradation involving the random scission of the aromatic ring and other functional groups would occur, consistent with the degradation patterns of aromatic poly(ether sulfones). mdpi.com

Photodegradation: Aromatic compounds, including phenols, can absorb ultraviolet (UV) light, which can lead to photochemical degradation. Studies on related compounds like 3,4-dihydroxybenzoic acid have shown degradation under UV illumination. nih.gov Research on the photodegradation of dissolved organic sulfur compounds indicates that this process can lead to the formation of sulfate and methanesulfonic acid, suggesting that the C-S bond is susceptible to photochemical cleavage. nih.govchemrxiv.org The rate and pathway of photodegradation would likely be influenced by factors such as light intensity, pH, and the presence of photosensitizers in the medium. mdpi.com

The following table summarizes the expected stability and degradation products under different conditions.

ConditionStabilityMajor Degradation Pathway(s)Potential Degradation Products
Acidic pH Relatively StableMinimal degradation-
Neutral to Alkaline pH UnstableBase-catalyzed oxidationOrtho-quinones, polymeric materials
Oxidizing Agents UnstableOxidation of catechol moietyOrtho-quinones, quinone-methides, cyclized products
High Temperature UnstableThermal cleavage of C-S bond, aromatic ring scissionSulfur dioxide, charred residue
UV Light Exposure Potentially UnstablePhotochemical cleavage of C-S bond, ring openingSulfate, simpler organic acids

This table is based on the known degradation patterns of analogous catechol and sulfonic acid compounds.

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Derivatization and Analog Development Based on the 3,4 Dihydroxyphenyl Methanesulfonic Acid Scaffold

Synthesis of Structural Analogues with Modified Phenyl or Sulfonic Acid Moieties

The synthesis of structural analogues of (3,4-Dihydroxyphenyl)methanesulfonic acid can be approached by modifying either the phenyl ring or the sulfonic acid group. These modifications can range from simple substitutions on the aromatic ring to more complex transformations of the sulfonic acid functionality.

Modification of the Phenyl Moiety:

The catechol portion of the molecule is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups onto the phenyl ring. The positions available for substitution are C-2, C-5, and C-6. The directing effects of the hydroxyl and methanesulfonic acid groups will influence the regioselectivity of these reactions. For instance, bromination of catechol derivatives has been successfully achieved, suggesting that halogenation of this compound is a feasible route to introduce reactive handles for further functionalization. nih.govresearchgate.net

Furthermore, the incorporation of different alkyl or aryl groups can be explored to modulate the lipophilicity and steric properties of the molecule. epo.org A patent for obtaining catechol derivatives suggests that the incorporation of alkyl moieties can lead to compounds with hydrophobic properties, while the introduction of aromatic or alicyclic groups can improve solubility in organic solvents. epo.org

A general approach to synthesizing substituted catechol derivatives often involves the use of protecting groups for the hydroxyl functions to prevent unwanted side reactions during ring modification. Subsequent deprotection yields the desired functionalized catechol.

Modification of the Sulfonic Acid Moiety:

The sulfonic acid group offers another site for derivatization. Standard reactions of sulfonic acids can be employed to generate a variety of functional groups. wikipedia.org These include:

Sulfonate Esters: Esterification of the sulfonic acid with various alcohols can be achieved, often through the corresponding sulfonyl chloride. Sulfonic esters are known to be good alkylating agents in organic synthesis. wikipedia.org

Sulfonamides: Reaction of the sulfonyl chloride with primary or secondary amines yields sulfonamides. This class of compounds is of significant interest due to their diverse biological activities.

Sulfonyl Halides: Conversion of the sulfonic acid to a sulfonyl halide (e.g., sulfonyl chloride) provides a reactive intermediate for the synthesis of esters and amides.

The table below summarizes potential synthetic strategies for modifying the this compound scaffold.

Modification SiteReaction TypePotential Reagents/ConditionsResulting Functional Group
Phenyl RingElectrophilic Aromatic SubstitutionBr₂/FeBr₃, HNO₃/H₂SO₄, Friedel-Crafts Acylation/AlkylationHalogen, Nitro, Acyl, Alkyl
Phenyl RingCoupling ReactionsPalladium-catalyzed cross-coupling (e.g., Suzuki, Heck)Aryl, Vinyl
Sulfonic AcidEsterificationAlcohol, Acid catalyst or via sulfonyl chlorideSulfonate Ester (-SO₃R)
Sulfonic AcidAmidationAmine, via sulfonyl chlorideSulfonamide (-SO₂NR₂)
Sulfonic AcidHalogenationPCl₅, SOCl₂Sulfonyl Halide (-SO₂X)

Investigation of Structure-Property Relationships for Designed Derivatives

The systematic modification of the this compound structure allows for the investigation of structure-property relationships. By correlating changes in chemical structure with alterations in physicochemical and biological properties, a deeper understanding of the molecule's behavior can be gained, guiding the design of derivatives with optimized characteristics.

Antioxidant Properties:

The catechol moiety is a well-known antioxidant pharmacophore. The antioxidant activity of derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. For instance, the introduction of electron-donating groups is generally expected to enhance the radical scavenging ability of the catechol. Studies on related dihydroxyphenyl compounds have shown that the number and position of hydroxyl groups, as well as the presence of other substituents, play a crucial role in determining the antioxidant potency. nih.govresearchgate.net The evaluation of antioxidant activity can be performed using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

Chelating Properties:

The vicinal hydroxyl groups of the catechol ring provide a strong binding site for metal ions. This chelating ability can be modulated by introducing other functional groups onto the ring that can participate in metal coordination. The sulfonic acid group itself can also influence the metal binding properties of the molecule. The stability of the metal complexes formed can be studied using techniques such as potentiometric titration and UV-Vis spectroscopy.

Acidity and Solubility:

Modification of both the phenyl ring and the sulfonic acid group will impact the acidity (pKa) of the molecule. The sulfonic acid group is strongly acidic, and its conversion to an ester or amide will remove this acidic proton. wikipedia.org Substituents on the phenyl ring will also have an electronic effect on the acidity of the phenolic hydroxyl groups. These changes in acidity, along with the introduction of lipophilic or hydrophilic groups, will in turn affect the solubility of the derivatives in different solvents. For instance, incorporating alkylsulfonic acid moieties can impart detergent and surfactant properties, enhancing water solubility. epo.org

The following table outlines the expected impact of structural modifications on key properties of this compound derivatives.

Structural ModificationExpected Impact on Antioxidant ActivityExpected Impact on Chelating AbilityExpected Impact on Solubility
Electron-donating groups on the phenyl ringIncreaseModulateDepends on the nature of the group (e.g., alkyl vs. hydroxyl)
Electron-withdrawing groups on the phenyl ringDecreaseModulateDepends on the nature of the group
Conversion of sulfonic acid to ester or amideMinimal direct effectModulateDecrease in water solubility, increase in organic solubility
Introduction of additional hydrophilic groupsModulateEnhanceIncrease in water solubility

Functionalization for Specific Chemical Applications of this compound Derivatives

The unique combination of a catechol and a sulfonic acid group in the this compound scaffold makes its derivatives promising candidates for a variety of chemical applications. Functionalization can be tailored to optimize performance in specific areas.

Adhesive and Coating Applications:

Inspired by the adhesive properties of mussel foot proteins, which are rich in the catechol-containing amino acid L-DOPA, derivatives of this compound can be developed as primers or components of underwater adhesives and coatings. nih.govmdpi.com The catechol moiety can form strong coordinate bonds with various surfaces, particularly metal oxides. The sulfonic acid group can enhance water solubility and adhesion to certain substrates. Functionalization of the scaffold with polymerizable groups, such as acrylates or methacrylates, would allow for the incorporation of the molecule into polymer networks, leading to the development of functional hydrogels and coatings with enhanced adhesive properties. mdpi.com

Catalysis:

Aromatic sulfonic acids are known to be effective acid catalysts in various organic reactions. nih.gov Derivatives of this compound could be designed as novel catalysts. The catechol moiety could act as a ligand to coordinate with a metal center, creating a multifunctional catalyst where the sulfonic acid provides Brønsted acidity and the metal center provides Lewis acidity. Such catalysts could be employed in reactions like esterification, condensation, and Friedel-Crafts reactions. The solubility of these catalysts could be tuned by appropriate functionalization to facilitate catalyst recovery and reuse.

Surface Modification:

The catechol group provides a versatile anchor for grafting molecules onto a wide range of surfaces, including metal oxides (e.g., TiO₂, Fe₃O₄), polymers, and carbon-based materials. By synthesizing derivatives of this compound with specific terminal functional groups, the surface properties of materials can be tailored. For example, grafting a derivative with a hydrophobic tail could render a surface water-repellent, while a derivative with a biocompatible polymer chain like polyethylene (B3416737) glycol (PEG) could be used to create non-fouling surfaces for biomedical devices. The sulfonic acid group can further contribute to the stability and hydrophilicity of the modified surface.

The table below provides examples of functionalization strategies for specific applications.

ApplicationFunctionalization StrategyRationale
Adhesives and CoatingsIncorporation of polymerizable groups (e.g., vinyl, acrylate)Allows for covalent integration into a polymer matrix, enhancing cohesive strength while the catechol provides adhesive properties.
CatalysisIntroduction of additional ligating groups (e.g., phosphines, amines) on the phenyl ringEnables the formation of well-defined metal complexes for multifunctional catalysis, combining Brønsted and Lewis acidity.
Surface ModificationAttachment of specific functional moieties (e.g., long alkyl chains, polymers, biomolecules)The catechol acts as a surface anchor, while the terminal group imparts the desired functionality (e.g., hydrophobicity, biocompatibility).

Q & A

Q. What are the standard synthetic routes for (3,4-Dihydroxyphenyl)methanesulfonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonation of 3,4-dihydroxyphenyl precursors. For example, methanesulfonic acid derivatives can be prepared via electrophilic substitution or coupling reactions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity of sulfonic acid groups .
  • Temperature control : Reactions often require low temperatures (0–5°C) to prevent oxidation of catechol moieties .
  • Catalysts : Lewis acids (e.g., AlCl₃) or enzymatic catalysts (e.g., laccases) improve regioselectivity in phenolic sulfonation .

Q. How is this compound characterized, and what analytical techniques are critical for validating its structure?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic proton environments (δ 6.5–7.2 ppm for dihydroxyphenyl) and sulfonic acid protons (δ 3.1–3.5 ppm) .
    • FT-IR : Confirms sulfonic acid group (S=O stretch at 1150–1250 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
  • Chromatography :
    • HPLC-MS : Quantifies purity and detects degradation products (e.g., quinones from catechol oxidation) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the catechol group .
  • Solubility : Dissolve in degassed water or ethanol to minimize oxidative dimerization .
  • Handling : Use inert atmospheres (N₂/Ar) during experiments to avoid autoxidation .

Advanced Research Questions

Q. How do enzymatic vs. chemical synthesis methods impact the bioactivity of this compound derivatives?

Methodological Answer: Enzymatic synthesis (e.g., using laccases or peroxidases) often yields stereospecific dimers or oligomers with enhanced antioxidant activity, whereas chemical methods may produce racemic mixtures. For example:

  • Enzymatic coupling : Generates 5-5′ or 4-O-5′ linked dimers with higher radical-scavenging capacity (IC₅₀ ~10 µM) compared to monomers .
  • Chemical oxidation : Leads to quinone formation, reducing bioavailability but increasing pro-apoptotic effects in cancer cell lines .

Q. How can conflicting data on the compound’s metabolic stability be resolved in pharmacokinetic studies?

Methodological Answer: Contradictions in metabolic half-life (e.g., murine vs. human models) arise from species-specific cytochrome P450 activity. Strategies include:

  • Isotopic labeling : Use ¹⁴C-labeled compound to track phase I/II metabolites in vitro .
  • Microsomal assays : Compare liver microsomes from different species to identify key enzymes (e.g., CYP2D6 demethylation vs. sulfotransferase conjugation) .
  • Computational modeling : Predict metabolic hotspots using QSAR models based on catechol sulfonate analogs .

Q. What experimental designs are optimal for studying the compound’s interaction with cellular redox pathways?

Methodological Answer:

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cell lines (e.g., RAW 264.7 macrophages) to quantify antioxidant effects .
  • Gene expression : Perform RNA-seq on Nrf2 knockdown models to validate Keap1/Nrf2 pathway activation .
  • Enzyme inhibition assays : Test inhibition of xanthine oxidase or NADPH oxidase using UV-Vis kinetics (λ = 290 nm) .

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